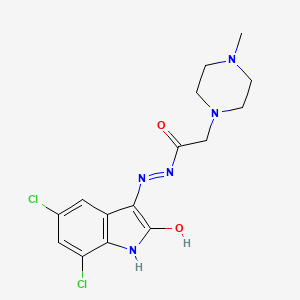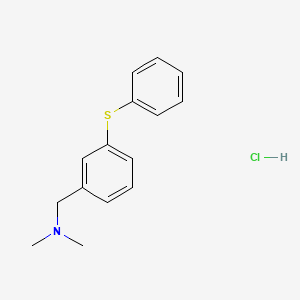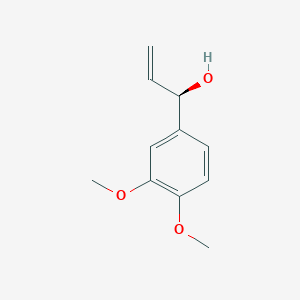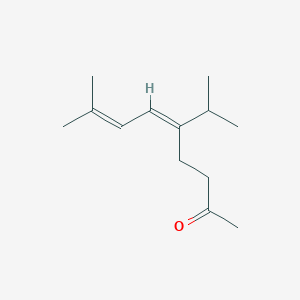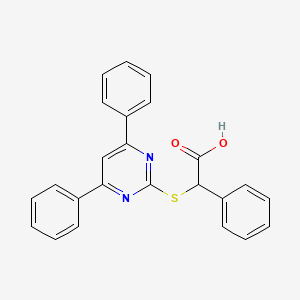
alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that belongs to the class of thio-containing pyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves the cyclization of pyrimidine derivatives with sulfur-containing reagents. Common synthetic methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the reaction’s outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . These properties make it a valuable compound for developing new therapeutic agents and studying biological processes.
Mécanisme D'action
The mechanism of action of alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Alpha-((4,6-Diphenyl-2-pyrimidinyl)thio)benzeneacetic acid can be compared with other thio-containing pyrimidines, such as 2-thioxopyrimidines and their condensed analogs . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its diverse biological activities and unique chemical properties make it a valuable tool for developing new therapeutic agents and studying complex biological processes.
Propriétés
Numéro CAS |
87126-00-9 |
|---|---|
Formule moléculaire |
C24H18N2O2S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C24H18N2O2S/c27-23(28)22(19-14-8-3-9-15-19)29-24-25-20(17-10-4-1-5-11-17)16-21(26-24)18-12-6-2-7-13-18/h1-16,22H,(H,27,28) |
Clé InChI |
UOCSVAUOPSJADG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



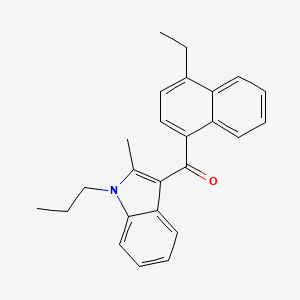
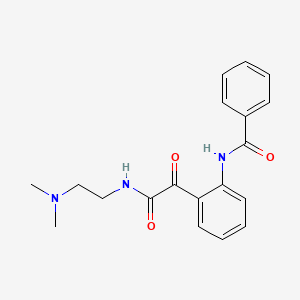


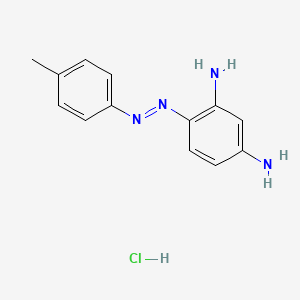
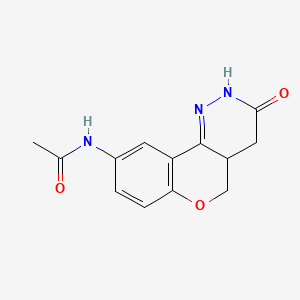

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
